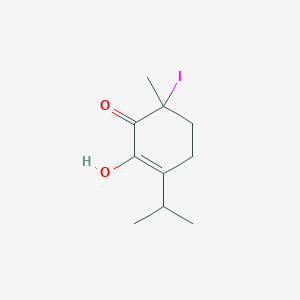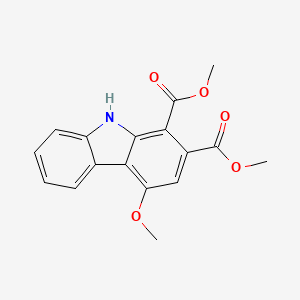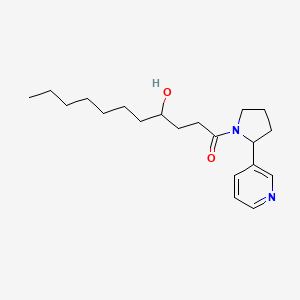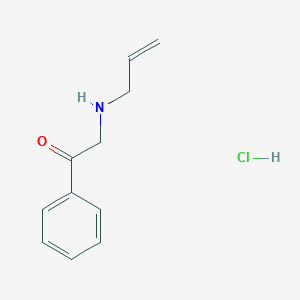
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride is an organic compound with the molecular formula C11H13NO·HCl. This compound is known for its unique structure, which includes a phenyl group attached to an ethanone backbone with a prop-2-enylamino substituent. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride typically involves the reaction of 2-bromoacetophenone with prop-2-enylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5COCH2Br+CH2=CHCH2NH2→C6H5COCH2NHCH2CH=CH2+HBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and purity. The use of solid acid catalysts, such as ceria-alumina, can facilitate the reaction under milder conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their chemical structure and activity.
Comparison with Similar Compounds
2-Amino-1-phenylethanone: Another compound with a phenyl group and an amino substituent on the ethanone backbone.
Uniqueness: 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride is unique due to its prop-2-enylamino substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
112698-37-0 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-phenyl-2-(prop-2-enylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-8-12-9-11(13)10-6-4-3-5-7-10;/h2-7,12H,1,8-9H2;1H |
InChI Key |
RBTSHEPUEDJJPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


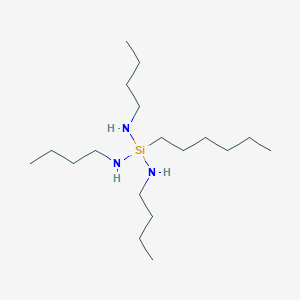
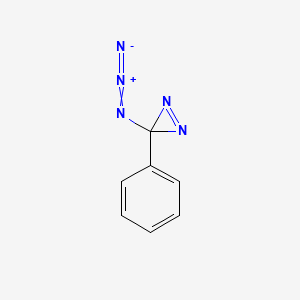
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
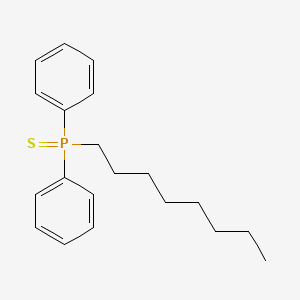
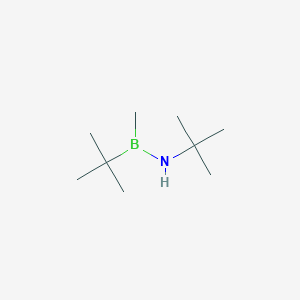
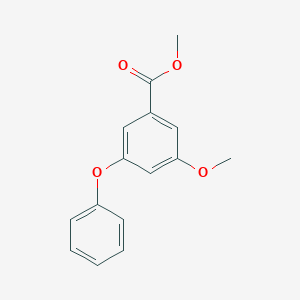
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
